molecular formula C7H8N4OS B3022510 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1004643-57-5

5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B3022510
CAS No.: 1004643-57-5
M. Wt: 196.23 g/mol
InChI Key: SAAOPXZRPWGIDA-UHFFFAOYSA-N
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Description

5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methylpyrazole moiety at the 5-position and a thiol (-SH) group at the 2-position. Its molecular formula is C₈H₁₀N₄OS (MW: 210.26 g/mol) . The compound is synthesized through cyclization reactions involving hydrazide intermediates and carbon disulfide (CS₂) under basic conditions, a method common to 1,3,4-oxadiazole-2-thiol derivatives .

Properties

IUPAC Name

5-[(3-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-5-2-3-11(10-5)4-6-8-9-7(13)12-6/h2-3H,4H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAOPXZRPWGIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164381
Record name 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-57-5
Record name 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like ethanol or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development.

1.1 Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties often possess antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed significant activity against various bacterial strains, suggesting that the compound could be effective as an antimicrobial agent .

1.2 Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

1.3 Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory diseases . This inhibition could lead to the development of new anti-inflammatory drugs.

Agricultural Applications

The compound's properties extend into agricultural science, particularly in the development of pesticides and herbicides.

2.1 Herbicidal Activity
Studies have indicated that oxadiazole derivatives can act as effective herbicides. The compound has been tested against various weed species, showing significant herbicidal activity at low concentrations. This suggests its potential for use in crop protection products .

2.2 Plant Growth Regulation
Research has also explored the use of the compound as a plant growth regulator. It has been observed to enhance growth and yield in certain crops when applied in appropriate concentrations . This application could be beneficial for sustainable agriculture practices.

Materials Science

The unique chemical structure of the compound allows for innovative applications in materials science.

3.1 Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength. These polymers can find applications in coatings and composites used in various industries .

3.2 Photovoltaic Applications
Emerging research suggests that compounds like this compound may be incorporated into organic photovoltaic devices due to their electronic properties. This could lead to advancements in solar energy technology by improving the efficiency of light absorption and charge transport within solar cells .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentEffective against multiple bacterial strains
Anticancer DrugInduces apoptosis in cancer cell lines
Enzyme InhibitorInhibits COX enzymes
Agricultural ScienceHerbicideSignificant activity against weeds
Plant Growth RegulatorEnhances crop yield
Materials ScienceFunctional PolymersIncreased thermal stability
Photovoltaic DevicesPotential for improved solar cell efficiency

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of oxadiazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that the synthesized compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity
A series of experiments were conducted on lung cancer cell lines treated with the compound, revealing a dose-dependent decrease in cell viability along with increased markers for apoptosis. This study underscores the compound's potential role in cancer therapeutics .

Case Study 3: Herbicidal Activity
Field trials demonstrated that formulations containing the compound significantly reduced weed biomass compared to untreated controls, indicating its effectiveness as a herbicide under practical agricultural conditions .

Mechanism of Action

The mechanism of action of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole and oxadiazole rings can interact with nucleic acids and other biomolecules, affecting cellular processes. These interactions can lead to the compound’s observed biological activities .

Comparison with Similar Compounds

Antimicrobial Activity

  • Thiazole-Oxadiazole Hybrids (e.g., compounds in ): Exhibit zone inhibition diameters of 12–18 mm against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria at 100 µg/disc, comparable to chloramphenicol .
  • Benzimidazole Derivatives (e.g., ): Show MIC values of 6.25–25 µg/mL against fungal pathogens like Aspergillus fumigatus.
  • Pyrazolo-Pyrimidin Hybrid (compound 7 in ): Outperforms ampicillin and gentamicin, with MICs <5 µg/mL against Pseudomonas aeruginosa and Candida albicans.

Physicochemical Properties

  • Solubility : Pyrazole-substituted derivatives (e.g., ) exhibit moderate aqueous solubility due to the polar thiol group, whereas aryl-substituted analogs (e.g., ) are more lipophilic.
  • Stability : Oxadiazole-thiols with bulky substituents (e.g., benzimidazole in ) demonstrate enhanced thermal stability, as confirmed by HPLC retention times (6.49–7.69 min) .

Mechanistic Insights

  • The thiol (-SH) group is critical for hydrogen bonding with microbial enzymes (e.g., urease, DNA gyrase), as shown in docking studies for morpholine-oxadiazole hybrids .
  • Pyrazole moieties contribute to π-π stacking interactions in molecular recognition, enhancing binding affinity .

Biological Activity

5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both a pyrazole and an oxadiazole ring. Its molecular formula is C7H8N4OSC_7H_8N_4OS, and it exhibits properties typical of thiol-containing compounds, which often contribute to their reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. A study highlighted that compounds with this scaffold demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-(R)-oxadiazoleStaphylococcus aureus8 µg/mL
5-(R)-oxadiazoleEscherichia coli16 µg/mL
5-(R)-oxadiazolePseudomonas aeruginosa32 µg/mL

Anti-inflammatory Activity

The compound has also shown potential in modulating inflammatory responses. Studies have reported that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a comparative study by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The study found that specific modifications to the oxadiazole ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anti-inflammatory Effects

Research conducted by Desai et al. (2018) evaluated the anti-inflammatory effects of various oxadiazole derivatives in animal models. The results indicated a marked reduction in inflammation markers when treated with these compounds, supporting their potential use in therapeutic applications for chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction completion be monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, 1,3,4-oxadiazole-thiol derivatives are reacted with 3-methylpyrazole derivatives in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base. Reaction progress is monitored via Thin-Layer Chromatography (TLC), with ice-cold water and aqueous NaOH used to precipitate the product. Recrystallization in methanol ensures purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound and its intermediates?

  • Methodological Answer :

  • IR Spectroscopy : The thiol (-SH) group in the oxadiazole ring shows a characteristic S-H stretch at ~2500–2600 cm⁻¹. The absence of this peak post-alkylation confirms substitution .
  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.3 ppm for 3-methylpyrazole), oxadiazole protons (δ ~8.5–9.0 ppm), and methylene bridge (δ ~4.5–5.0 ppm). Disappearance of thiol proton signals post-reaction validates alkylation .

Q. What solvents and reaction conditions are critical for improving yield in alkylation reactions involving this compound?

  • Methodological Answer :

  • Solvent : DMF or DMSO enhances nucleophilicity of the thiol group.
  • Base : K₂CO₃ or NaH facilitates deprotonation of the thiol.
  • Temperature : Room temperature to 60°C minimizes side reactions.
  • Workup : Gradual addition of ice-cold water prevents premature precipitation, improving crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Bioactivity Screening : Molecular docking against target proteins (e.g., bacterial enzymes) evaluates binding affinity. For example, derivatives with electron-withdrawing substituents on the pyrazole ring show enhanced antibacterial activity due to stronger hydrogen bonding .

Q. What strategies resolve contradictions in spectral data or bioactivity results across synthetic batches?

  • Methodological Answer :

  • Spectral Discrepancies : Compare experimental NMR/IR data with computational simulations (e.g., ACD/Labs or Gaussian). Variations in methylene bridge signals may indicate incomplete alkylation .
  • Bioactivity Variability : Use standardized assays (e.g., MIC for antibacterial studies) and control for substituent effects. For instance, electron-donating groups on the pyrazole ring may reduce activity due to steric hindrance .

Q. How do substituents on the pyrazole or oxadiazole rings influence the compound’s stability and pharmacokinetic properties?

  • Methodological Answer :

  • Stability : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring enhance thermal stability but may reduce solubility.
  • Pharmacokinetics : Methyl groups on the pyrazole improve lipophilicity (logP), enhancing membrane permeability. Hydrophilic substituents (e.g., -OH) increase metabolic clearance .

Q. What advanced purification techniques (e.g., HPLC, flash chromatography) are recommended for isolating enantiomers or regioisomers?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., amylose-based) with hexane/isopropanol gradients.
  • Regioisomer Isolation : Flash chromatography with silica gel and ethyl acetate/hexane mixtures resolves positional isomers .

Data Contradiction Analysis

Q. Why might identical synthetic protocols yield varying bioactivity results in different studies?

  • Methodological Answer :

  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates may inhibit biological activity. LC-MS purity checks (>95%) are essential .
  • Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) or incubation time affect MIC values. Standardize protocols using CLSI guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

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